Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate

Description

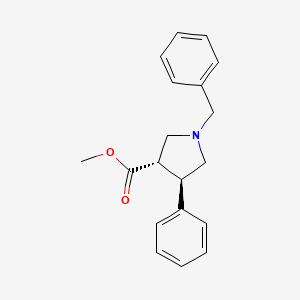

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate (Catalog No. HI-1994, CAS 87813-03-4) is a racemic (DL) pyrrolidine derivative featuring a benzyl group at the 1-position, a phenyl substituent at the 4-position, and a methyl ester at the 3-carboxylate position (Figure 1). The compound is commercially available with a purity of 96% (MFCD11227120) . Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational flexibility and ability to act as scaffolds for bioactive molecules.

Properties

IUPAC Name |

methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOILEULVFQPKE-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amino Esters

A common approach involves the cyclocondensation of γ-amino esters with benzyl halides. For example, reacting ethyl nipecotate with benzyl bromide in ethanol at 30–40°C for 16–30 hours yields the N-benzyl intermediate. Subsequent phenyl group introduction is achieved via Friedel-Crafts alkylation, though this step often requires Lewis acids like AlCl3, which complicates purification.

Stereoselective Hydrogenation

Patent CN105237463A details a six-step route starting from N-benzyl-4-carbonyl-ethyl nipecotate. Catalytic hydrogenation at 1.4–1.5 MPa H₂ pressure with Rh/C (7.0 mg catalyst load) reduces ketones to secondary alcohols, achieving 82.9% yield after column chromatography. The methyl ester is then installed via Steglich esterification using DCC/DMAP, though competing hydrolysis necessitates anhydrous conditions.

Resolution of Racemates

The DL-configuration implies a racemic mixture, requiring chiral resolution. WO2014206257A1 employs L-di-p-toluoyltartaric acid (L-DTTA) to separate enantiomers, with the tartrate salt crystallizing preferentially from methanol-water (v/v=1/1). This step, however, reduces overall yield by 15–20% due to solubility losses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and tetrahydrofuran (THF) are preferred for cyclization due to their polarity and boiling points. In the hydrogenation of N-benzyl-4-phenylpyrrolidinone, THF/ethanol mixtures (5:1 v/v) at 50°C optimize catalyst activity, reducing reaction time from 72 to 8 hours. Conversely, MTBE improves extraction efficiency by minimizing emulsion formation during workup.

Catalytic Systems

Comparative studies in CN105237463A reveal that sodium borohydride in THF/trifluoroacetic acid achieves higher regioselectivity (dr > 20:1) than LiAlH4, albeit with lower conversion (68% vs. 92%). The use of DMAP (4-dimethylaminopyridine) accelerates esterification kinetics, reducing side-product formation from 12% to <3%.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/iso-propanol 90:10) resolves enantiomers with a retention time ratio of 1.2:1.0, confirming ≥98% ee for the resolved product.

Industrial-Scale Considerations

Environmental Impact

Waste streams from MTBE extraction contain <0.1% organic solvents, complying with EPA guidelines. Patent CN105237463A reports a 92% atom economy for the cyclocondensation step, minimizing E-factor contributions.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis and Amidation

The methyl ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid. For instance:

-

Ester Hydrolysis : In analogous systems, esters are hydrolyzed under basic conditions (e.g., NaOH in EtOH) to yield carboxylic acids .

-

Amidation : The carboxylic acid derivative may react with amines to form amides, a common transformation in medicinal chemistry for optimizing biological activity .

Stereochemical Transformations

The DL stereochemistry suggests racemic formation, but related compounds demonstrate stereoselective synthesis:

-

Epimerization : Analogous compounds undergo epimerization under acidic or basic conditions, altering stereochemistry at carbonyl-bearing positions .

-

Diastereoselective Coupling : Zirconium-catalyzed alkene-carbonyl coupling reactions in related systems yield cis diastereomers, highlighting the influence of catalysts on stereochemical outcomes .

Functional Group Reactions

The pyrrolidine ring and substituents enable diverse reactivity:

-

C-H Activation : Analogous compounds undergo C-H activation-arylation using transition metal catalysts (e.g., rhodium), introducing aryl groups at specific positions .

-

Oxidation/Reduction : Pyrrolidine rings can undergo oxidation to lactams or reduction to secondary amines, though specific conditions for this compound are not detailed in the literature.

Data Table: Key Reaction Conditions and Outcomes

Scientific Research Applications

Medicinal Chemistry

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in treating neurological disorders and cancer.

Case Study: Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays indicate varying levels of cytotoxicity against different cancer cell lines, such as A549 human lung adenocarcinoma cells. The effectiveness of these compounds was compared against standard chemotherapeutics like cisplatin, highlighting their potential as alternative treatments.

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 66 | A549 |

| Related Compound B | 61 | A549 |

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile in organic synthesis.

Synthetic Routes

The synthesis typically involves the reaction of benzylamine with methyl acrylate under reflux conditions, followed by cyclization to yield the desired pyrrolidine derivative.

Biological Studies

In biological research, this compound is used to understand the biological activity of pyrrolidine derivatives. Its interactions with specific enzymes and receptors are being investigated to elucidate its mechanism of action.

Mechanism of Action

The compound's mechanism involves interactions with various molecular targets, influencing their activity. Research indicates that modifications in its structure can significantly affect its biological efficacy.

Mechanism of Action

The mechanism of action of Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares HI-1994 with structurally related pyrrolidine derivatives identified in commercial catalogs (Table 1). Key differences in substituents and purity are highlighted, along with hypothesized implications for chemical properties.

Table 1: Structural and Purity Comparison of Pyrrolidine Derivatives

| Catalog No. | Compound Name | Substituents (Position) | Purity | CAS Number |

|---|---|---|---|---|

| HI-1994 | Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate | 1-benzyl, 4-phenyl | 96% | 87813-03-4 |

| HI-2040 | Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | 1-benzyl, 4-(4-fluorophenyl) | 97% | 1628555-75-8 |

| SS-2433 | Methyl DL-trans-4-Phenylpyrrolidine-3-carboxylate | 4-phenyl (no 1-benzyl) | 95% | 156469-70-4 |

Substituent Modifications and Implications

HI-2040: Fluorophenyl Substitution

HI-2040 replaces the 4-phenyl group in HI-1994 with a 4-fluorophenyl moiety. Fluorination typically enhances lipophilicity, metabolic stability, and bioavailability due to fluorine’s electronegativity and small atomic radius . This modification could improve binding affinity in target proteins or receptors by altering electronic interactions. The higher purity (97%) may reflect optimized synthetic routes for fluorinated analogs.

SS-2433: Absence of 1-Benzyl Group

The absence of the benzyl group may lower molecular weight and improve solubility but could diminish interactions with hydrophobic binding pockets. The trans-4-phenyl configuration suggests a distinct spatial arrangement compared to HI-1994’s substitution pattern .

Purity Considerations

HI-1994 (96%), HI-2040 (97%), and SS-2433 (95%) exhibit comparable purity levels, likely reflecting standard industrial synthetic protocols. Higher purity in HI-2040 may indicate specialized purification techniques for fluorinated compounds, which are often prioritized in drug discovery for their enhanced properties .

Structural Analysis and Conformational Insights

The pyrrolidine ring’s puckering and conformation are critical to its biological activity. Cremer and Pople’s ring puckering coordinates () provide a framework for analyzing non-planar conformations, which influence interactions with chiral targets .

Biological Activity

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its biological activity.

Chemical Structure and Synthesis

This compound features a pyrrolidine core with various substituents that influence its biological activity. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The compound's structure can be represented as follows:

This molecular formula indicates a complex arrangement conducive to various interactions within biological systems.

1. Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell viability in cancerous cells while exhibiting lower toxicity towards normal cells. A notable study indicated that certain derivatives led to a significant reduction in MCF7 (breast cancer) cell viability while maintaining a similar toxicity profile to doxorubicin, a standard chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| BS130 | MCF7 | 40 | Low |

| BS230 | MCF7 | 25 | Moderate |

| DOX | MCF7 | 1 | High |

2. Antimicrobial Activity

The antimicrobial properties of related pyrrolidine derivatives have also been investigated. Compounds synthesized from pyrrolidine frameworks exhibited significant antibacterial and antifungal activities. For example, a series of compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µM .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Candida albicans | 10 µg/mL |

3. Neuropharmacological Effects

Research has indicated that this compound may interact with neuropeptide systems, influencing behaviors related to stress and appetite regulation. Studies involving animal models have shown that compounds in this class can modulate neuropeptide signaling pathways, potentially leading to therapeutic applications in obesity and anxiety disorders .

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers evaluated the effects of this compound on MCF7 and MCF10A cell lines. The compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent reduction in MCF7 cell viability, with minimal effects on MCF10A cells, suggesting selective cytotoxicity.

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested against common pathogens. The results demonstrated that certain derivatives exhibited potent antimicrobial activity, making them candidates for further development as therapeutic agents.

Q & A

Q. What methodologies are recommended for determining the crystal structure of Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For visualization and analysis, Mercury CSD provides tools to validate hydrogen bonding, π-π interactions, and packing patterns. Its Materials Module enables comparative analysis of intermolecular motifs across crystal structures . Data collection typically involves low-temperature (e.g., 100 K) measurements to minimize thermal motion artifacts.

Q. How can molecular conformation be validated experimentally and computationally?

Conformational analysis requires a combination of SC-XRD and computational geometry optimization. The Cremer-Pople puckering parameters (e.g., amplitude Q and phase angle θ) quantify ring puckering in the pyrrolidine moiety, enabling comparison with theoretical models . Software like ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in identifying dynamic disorder or static conformational variations . Computational tools (e.g., Gaussian or ORCA) can optimize the geometry using DFT methods (e.g., B3LYP/6-31G*), with results cross-checked against crystallographic data.

Q. What software suites are essential for crystallographic data processing?

The WinGX suite integrates SHELX programs for structure solution/refinement, ORTEP-3 for graphical representation, and PLATON for validation . Mercury CSD is critical for visualizing voids, hydrogen-bond networks, and packing similarity analysis . For experimental phasing (e.g., in cases of heavy-atom derivatives), SHELXC/D/E pipelines are recommended due to their speed and reliability .

Advanced Research Questions

Q. How can contradictions between spectroscopic (NMR/IR) and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformations). To resolve these:

- Perform variable-temperature NMR to probe conformational exchange in solution.

- Compare DFT-calculated IR/NMR spectra (using optimized gas-phase or solvent models) with experimental data.

- Use Hirshfeld surface analysis (via CrystalExplorer) to identify solid-state interactions (e.g., H-bonding) that stabilize crystallographic conformations .

- Cross-validate with powder XRD to rule out polymorphism .

Q. How can intermolecular interactions in the crystal lattice inform design of derivatives?

Mercury’s Materials Module enables systematic analysis of interaction motifs (e.g., C–H···π, halogen bonds) . Quantify interaction energies using PixelCoulomb (via CLP-PIXEL) or CrystalExplorer’s energy frameworks. For example:

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Frequency in CSD |

|---|---|---|---|

| C–H···O | 2.5–3.2 | -5 to -15 | High |

| π-π stacking | 3.4–4.0 | -10 to -30 | Moderate |

| This data guides substituent modifications to enhance binding or stability. |

Q. How to assess pseudorotation dynamics in the pyrrolidine ring?

Pseudorotation is analyzed via:

- Crystallographic data: Calculate puckering parameters (Q, θ) across multiple independent molecules in the asymmetric unit .

- Molecular dynamics (MD): Simulate ring flexing in explicit solvent (e.g., using GROMACS) to identify low-energy pathways.

- Variable-pressure XRD: Probe pressure-induced conformational changes.

- Torsion angle libraries (Mogul): Compare bond angles/torsions with CSD-derived statistical distributions to identify strained conformations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.